molecular formula C6H10N4O2 B189753 N-(6-Methyl-3-oxo-2,3-dihydro-1,2,4-triazin-4(5H)-yl)acetamide CAS No. 136738-23-3

N-(6-Methyl-3-oxo-2,3-dihydro-1,2,4-triazin-4(5H)-yl)acetamide

Cat. No. B189753
CAS RN: 136738-23-3
M. Wt: 170.17 g/mol
InChI Key: NCSCAWXVGUIUEY-UHFFFAOYSA-N
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Description

“N-(6-Methyl-3-oxo-2,3-dihydro-1,2,4-triazin-4(5H)-yl)acetamide” is a chemical compound with the CAS Number: 136738-23-3. Its molecular weight is 170.17 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature. It should be stored in a sealed container in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Anticancer Potential

  • Synthesis and Biological Activity : Novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides, which include similar structures to N-(6-Methyl-3-oxo-2,3-dihydro-1,2,4-triazin-4(5H)-yl)acetamide, were synthesized and showed significant in vitro anticancer activity. Specifically, one compound exhibited selective activity against non-small cell lung and CNS cancer cell lines (Berest et al., 2011).

  • Cytotoxicity and Anticancer Activity : A series of novel N-R-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides, with structures related to the specified compound, were synthesized. They demonstrated considerable cytotoxicity and were found to be highly active against various cancer cell lines, including colon cancer, melanoma, and ovarian cancer (Kovalenko et al., 2012).

Antimicrobial Applications

  • Synthesis and Antimicrobial Activities : Research on the synthesis of antipyrine-based heterocycles, including triazin-4(5H)-yl)acetamide analogs, revealed that some of the synthesized compounds possessed antimicrobial activities (Riyadh et al., 2013).

  • Antibacterial Agents : Some new 5-amino-3-(substituted-amino)-6-(fluoro/nitro)aryl-1,2,4-triazine derivatives, analogs of the compound , were evaluated as antibacterial agents. They showed interesting activity against various bacteria, including Bacillus subtilis and Staphylococcus aureus (Alharbi & Alshammari, 2019).

Safety and Hazards

The compound has been classified under the GHS07 hazard class. The hazard statements associated with it are H302-H312-H315-H319-H332-H335, indicating that it can be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

N-(6-methyl-3-oxo-2,5-dihydro-1,2,4-triazin-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-4-3-10(9-5(2)11)6(12)8-7-4/h3H2,1-2H3,(H,8,12)(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSCAWXVGUIUEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)N(C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10451640
Record name N-(6-Methyl-3-oxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

136738-23-3
Record name N-(6-Methyl-3-oxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 156 g of 2,3-dihydro-5-methyl-2-oxo-1,3,4-oxadiazol-3-ylacetone in 600 ml of isopropanol and 15 ml of water, 75 g of hydrazine hydrate are added at 70° C. over a period of 30 minutes. The mixture is subsequently stirred at reflux temperature for a further 6 hours. 40 g of oxalic acid dihydrate in 160 ml of isopropanol are added, and the precipitate is filtered off, while the mixture is hot, and washed with 150 ml of isopropanol. The filtrate is evaporated in vacuo until the total volume is about 600 ml, then cooled to 0° C. to +5° C., and the precipitated product is filtered off and dried yielding 158 g (93% of the theoretical amount) of the title compound having a melting point of 199°-200° C.
Quantity
156 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

312 g of 2,3-dihydro-5-methyl-2-oxo-l,3,4-oxadiazol-3-ylacetone in 4 l of ethanol are stirred together with 200 g of hydrazine hydrate for 16 hours at 35° C. The solvent and the excess of hydrazine hydrate are evaporated in vacuo, and the residue is recrystallised from isopropanol to give 148 g (87% of the theoretical amount) of the title compound having a melting point of 197°-199° C.
Quantity
312 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

312 g of 2,3-dihydro-5-methyl-2-oxo-1,3,4-oxadiazol-3-ylacetone in 4 l of ethanol are stirred together with 200 g of hydrazine hydrate for 16 hours at 35° C. The solvent and the excess of hydrazine hydrate areevaporated in vacuo, and the residue is recrystallised from isopropanol to give 148 g (87% of the theoretical amount) of the title compound having a melting point of 197°-199° C.
Quantity
312 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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